molecular formula C₃₈H₅₄D₃N₅O₇S B1156220 Tubulysin M-d3

Tubulysin M-d3

Cat. No.: B1156220
M. Wt: 730.97
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Tubulysin (B8622420) Class Discovery and Isolation

The journey into tubulysin research began with the discovery of the natural tubulysin compounds. These tetrapeptides were originally isolated from the culture broths of myxobacteria, specifically strains of Archangium gephyra and Angiococcus disciformis. medchemexpress.commedchemexpress.combioscience.co.uk Groundbreaking work by Höfle and his colleagues in the early 2000s led to the identification and characterization of these complex natural products. nih.gov To date, over a dozen natural tubulysins, including tubulysins A, D, and H, have been identified. nih.govcreative-biolabs.com

Structurally, tubulysins are tetrapeptides typically composed of four amino acid residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), the unique and synthetically challenging tubuvaline (Tuv), and either tubutyrosine (Tut) or tubuphenylalanine (B1255280) (Tup). creative-biolabs.com These natural products demonstrated exceptionally high cytotoxicity, inhibiting cell proliferation at picomolar concentrations. medchemexpress.com Their potent antimitotic activity, which involves the disruption of microtubule formation, made them immediate candidates for further investigation as potential anticancer agents. nih.govcymitquimica.com The inherent potency and complex structure of the natural tubulysins spurred the development of synthetic analogs, like Tubulysin M, to facilitate further research and development. nih.gov

Significance of Tubulysin M as a Research Compound

Tubulysin M is a synthetic analog of the natural tubulysin D. It has emerged as a crucial compound in preclinical research primarily due to its potent cytotoxic activity against a broad spectrum of cancer cell lines. nih.gov A key feature that distinguishes tubulysins, including Tubulysin M, from other microtubule inhibitors like auristatins and maytansines is their ability to retain high potency in multidrug-resistant (MDR) cell lines. nih.govacs.org This makes them particularly valuable for studying and potentially overcoming mechanisms of drug resistance in cancer.

The primary mechanism of action for Tubulysin M is the inhibition of tubulin polymerization, a critical process for cell division. medchemexpress.combioscience.co.uk By binding to tubulin at the vinca (B1221190) domain, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis). medchemexpress.com However, a significant challenge in the research and development of Tubulysin M is the hydrolytic instability of the acetate (B1210297) ester at its C11 position. nih.govwuxiapptec.com Cleavage of this acetate group results in a deacetylated product with significantly reduced cytotoxic activity, a more than 100-fold loss of cell growth inhibition has been reported. nih.gov This liability has driven extensive research into creating more stable analogs and sophisticated drug delivery systems. nih.govnih.gov

The deuterated variant, Tubulysin M-d3 , represents a specialized tool for advanced research. While specific studies on this compound are not extensively published, the introduction of deuterium (B1214612) (a stable, heavy isotope of hydrogen) is a well-established strategy in pharmaceutical research. clearsynth.comacs.org Deuterium labeling is primarily used to:

Investigate Metabolic Pathways: By replacing hydrogen with deuterium atoms at specific molecular positions, researchers can track the metabolic fate of a compound. clearsynth.comacs.org This is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Serve as an Internal Standard: Deuterated compounds like this compound are invaluable as internal standards in quantitative mass spectrometry-based assays due to their chemical identity and mass difference from the non-labeled compound. researchgate.net

Enhance Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, potentially improving the compound's pharmacokinetic profile. acs.org

Therefore, this compound is significant as a research tool designed to provide deeper insights into the pharmacology of Tubulysin M and to potentially offer a more stable version for experimental applications.

Overview of Key Academic Research Areas for Tubulysin M

The potent cytotoxicity of Tubulysin M makes it too toxic for use as a standalone systemic drug. acs.org Consequently, the vast majority of academic research has focused on its application as a cytotoxic "payload" in targeted drug delivery systems, most notably Antibody-Drug Conjugates (ADCs). medchemexpress.comnih.gov

Key research areas include:

Antibody-Drug Conjugate (ADC) Development: Tubulysin M is a favored payload for ADCs, which are designed to selectively deliver the cytotoxic agent to cancer cells by targeting specific cell-surface antigens. nih.govcreative-biolabs.com Research in this area explores the conjugation of Tubulysin M to various monoclonal antibodies targeting antigens like HER2 and CD30. nih.govresearchgate.net

Linker Technology: The stability and release mechanism of the payload are critical for an ADC's efficacy. A significant area of research involves developing and optimizing the chemical linkers that attach Tubulysin M to the antibody. Studies have investigated different linker strategies, such as protease-cleavable dipeptide linkers and β-glucuronidase-cleavable linkers, to control the release of the payload within the target cell and enhance stability in circulation. nih.gov Research has shown that a glucuronide linker can better protect the C11 acetate from hydrolysis compared to a conventional dipeptide linker. nih.gov

Site-Specific Conjugation: Traditional ADC production methods can result in a heterogeneous mixture of molecules with varying numbers of payloads attached at different sites. Research into site-specific conjugation aims to create homogeneous ADCs with a precise drug-to-antibody ratio (DAR). nih.gov This approach can improve the ADC's pharmacokinetic properties, stability, and therapeutic window. nih.govwuxiapptec.com

Overcoming Drug Resistance: A major focus is leveraging Tubulysin M's effectiveness against MDR cancer cells. nih.govnih.gov Studies explore the use of Tubulysin M-based ADCs to treat tumors that have developed resistance to other chemotherapies, including those based on other tubulin inhibitors. nih.gov

The data below illustrates the potent in vitro cytotoxicity of Tubulysin M-based ADCs against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Anti-CD30 Tubulysin M ADCs

Cell Line ADC Linker Type DAR IC50 (ng/mL)
L428 Dipeptide 4 0.9
L428 Glucuronide 4 1.1
L540cy Dipeptide 4 1.4
L540cy Glucuronide 4 1.3
DEL Dipeptide 4 0.3
DEL Glucuronide 4 0.3

Data sourced from a 2021 study on linker chemistry and site-specific conjugation. IC50 values are the average of at least two determinations. nih.gov

Table 2: In Vitro Cytotoxicity of Anti-Her2 Tubulysin M ADCs

Cell Line (Her2 Expression) DAR IC50 (ng/mL)
N87 (High) 4.4 3.5
BT474 (High) 4.4 1.9
MDA-MB-453 (Moderate) 4.4 43
HT-29 (Negative) 4.4 >3000

Data sourced from a 2016 study on addressing ADC metabolism. acs.org

Properties

Molecular Formula

C₃₈H₅₄D₃N₅O₇S

Molecular Weight

730.97

Synonyms

(αS,γR)-γ-[[[2-[(1R,3R)-1-(Acetyloxy)-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-α-methyl-Benzenepentanoic Acid-d3; 

Origin of Product

United States

Biosynthetic Pathways and Origin of Tubulysins

Isolation from Myxobacteria Strains

Tubulysins were first discovered and isolated from the culture broths of specific strains of myxobacteria, namely Archangium gephyra and Angiococcus disciformis. nih.govjst.go.jpmedchemexpress.com These soil-dwelling bacteria are known producers of a diverse array of biologically active secondary metabolites. medchemexpress.com Subsequent research has identified additional producing strains, including Cystobacter sp. SBCb004. nih.govresearchgate.net The isolation of these compounds from myxobacterial cultures, however, often yields low quantities, typically in the range of milligrams per liter, which has spurred research into more efficient production methods. researchgate.netrsc.org

Myxobacteria StrainTubulysins Isolated
Archangium gephyraTubulysin (B8622420) A, B, C, G, I researchgate.net
Angiococcus disciformisTubulysin D, E, F, H researchgate.net
Cystobacter sp. SBCb004Tubulysin A, B, C, G, I and 22 other derivatives nih.govresearchgate.net

Elucidation of Tubulysin Biosynthesis Pathways

The biosynthesis of tubulysins is a complex process orchestrated by a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system. nih.gov This intricate molecular machinery is responsible for the assembly of the tetrapeptide core of tubulysins from various amino acid and polyketide precursors. The pathway involves a series of enzymatic reactions, including adenylation, thiolation, condensation, and modification steps, to construct the final complex structure of the tubulysin molecule. nih.gov The elucidation of this pathway has been crucial for understanding how these potent cytotoxins are naturally produced and has opened avenues for biosynthetic engineering to generate novel and potentially more effective analogs.

Identification and Characterization of Biosynthetic Precursors

A key breakthrough in understanding tubulysin biosynthesis was the identification and characterization of its precursors. One of the most significant precursors identified is pretubulysin . nih.govplos.orgnih.gov Initially a hypothetical intermediate, pretubulysin was later isolated from myxobacterial strains and confirmed as the first enzyme-free intermediate in the tubulysin biosynthetic pathway. researchgate.netplos.orgnih.gov It is a simplified version of tubulysin that undergoes further enzymatic modifications, such as acylation and oxidation, to become the final active compound. plos.orgnih.gov The structure of pretubulysin A was confirmed using NMR spectroscopy after its accumulation in a mutant strain of Cystobacter sp. SBCb004. nih.gov The discovery of pretubulysin has been pivotal, as it is a more synthetically accessible molecule than the final tubulysins, making it a promising lead for the development of new anticancer drugs. plos.orgnih.govtandfonline.com

Genetic Basis of Tubulysin Production

The genetic blueprint for tubulysin biosynthesis is encoded within a dedicated gene cluster in the producing myxobacterial strains. nih.gov These "tub" gene clusters have been identified and characterized in strains such as Angiococcus disciformis and Cystobacter sp. SBCb004. nih.govsecondarymetabolites.org Comparative analysis of these gene clusters has revealed a conserved architecture, allowing researchers to define the boundaries of the genes responsible for tubulysin production. nih.govsecondarymetabolites.org

The core of the tubulysin biosynthetic gene cluster is comprised of genes encoding the NRPS and PKS enzymes, which are central to the assembly of the peptide backbone. nih.gov Additionally, the cluster contains genes for tailoring enzymes that carry out the post-assembly modifications, such as acylations and oxidations, which are critical for the bioactivity of the final tubulysin molecules. nih.gov For instance, the gene tubZ is believed to encode a cyclodeaminase involved in the formation of a key structural feature of tubulysins. nih.gov

Functional studies, including gene inactivation and heterologous expression of the gene cluster in other host organisms like Pseudomonas putida and Myxococcus xanthus, have been instrumental in deciphering the roles of individual genes in the biosynthetic pathway. nih.gov These genetic investigations not only provide a deeper understanding of how tubulysins are made but also offer powerful tools for the engineered production of these valuable compounds and their derivatives. rsc.orgnih.gov

GenePutative Function in Tubulysin Biosynthesis
tubANRPS/PKS component secondarymetabolites.org
tubBBiosynthetic enzyme nih.gov
tubCNRPS/PKS component secondarymetabolites.org
tubDNRPS/PKS component secondarymetabolites.org
tubENRPS/PKS component secondarymetabolites.org
tubFNRPS/PKS component secondarymetabolites.org
tubGBiosynthetic enzyme secondarymetabolites.org
tubZPutative cyclodeaminase nih.govsecondarymetabolites.org

Synthetic Methodologies for Tubulysin M and Analogues

Challenges in Natural Product Isolation and Motivation for Synthetic Approaches

Tubulysins were first isolated from the fermentation broths of myxobacteria, such as Archangium gephyra and Angiococcus disciformis. researchgate.net However, several challenges associated with their natural production have driven the need for robust synthetic methods. The primary difficulty lies in the extremely low yields obtained from these natural sources, which hampers the large-scale production required for extensive biological studies and clinical development. nih.gov This scarcity, coupled with the inherent difficulties of isolating and purifying water-soluble natural products, makes reliance on natural isolation impractical. rsc.org

Furthermore, the natural tubulysin (B8622420) structure contains labile features, such as an acylal side chain and an acetoxy group, which can complicate their handling and development. psu.edu Synthetic approaches are therefore essential not only to provide a reliable supply of these compounds but also to enable the creation of more stable and potent analogues, which are crucial for applications like antibody-drug conjugates (ADCs). researchgate.netresearchgate.net The demand for tubulysins in ADC therapies has further intensified the need for efficient, scalable, and stereoselective synthetic routes. nih.govresearchgate.net

Total Synthesis Strategies for Tubulysin M

The molecular architecture of tubulysins is that of a nonribosomal peptide. nih.gov Classical total synthesis strategies approach the molecule in a linear, multistep fashion. nih.govresearchgate.net This involves the sequential coupling of four key amino acid fragments. nih.gov

Core Building Blocks of Tubulysins

Fragment Full Name Abbreviation
N-Terminal N-methyl-d-pipecolic acid Mep
Second Residue L-isoleucine Ile
Third Residue Tubuvaline Tuv

This table outlines the four primary fragments that are sequentially coupled in traditional total synthesis approaches to form the tubulysin backbone.

Stereoselective Synthesis of Tubulysin M Building Blocks (e.g., Tubuvaline Fragment)

A major hurdle in the total synthesis of tubulysins is the creation of their unique and stereochemically complex building blocks, particularly the unnatural amino acids tubuvaline (Tuv) and tubuphenylalanine (B1255280) (Tup). nih.gov The synthesis of these fragments often requires extensive functional group manipulations and challenging chiral separations. nih.gov

To address this, various stereoselective synthetic methods have been developed. These methods are crucial for controlling the three-dimensional arrangement of atoms, which is vital for the molecule's biological activity. The stereoselectivity in the addition step to create the Tuv core, for instance, has been shown to be highly dependent on the counter-ion used, with ClTi(Oi-Pr)3 providing excellent diastereoselectivity. psu.edu

Examples of Stereoselective Reactions in Tubulysin Synthesis

Reaction Type Application Key Reagents/Catalysts Outcome Source
Passerini Three-Component Reaction (P-3CR) Assembly of the Tuv core ZnBr₂, bulky chiral ligands High diastereoselectivity in forming the Tuv fragment. nih.govacs.org
Ruthenium-Catalyzed Reductive Amination Synthesis of the Tup fragment Ru(OAc)₂, R-dm-SEGPHOS Excellent diastereoselectivity (>99:1) for the desired amino acid. nih.govacs.org
Evans Aldol Reaction Synthesis of Tubulysin B, D, U, V Chiral auxiliaries Controlled formation of stereocenters. nih.govbenthamdirect.com
Ireland-Claisen Rearrangement Synthesis of Tuv, Tup, and Tut fragments Silyl ketene (B1206846) acetals Stereoselective carbon-carbon bond formation. nih.govbenthamdirect.com

This table summarizes key stereoselective reactions that have been successfully employed to construct the chiral building blocks of tubulysins.

These advanced synthetic strategies enable the efficient and controlled production of the necessary fragments in high purity, overcoming one of the most significant obstacles in tubulysin synthesis. nih.govpsu.edu

Development of Tubulysin M Analogues and Derivatives

The ability to synthesize tubulysins in the lab has opened the door to creating a vast number of analogues and derivatives. researchgate.netrug.nl This work is driven by the goal of improving upon the natural product's properties, such as enhancing stability, simplifying the structure, and fine-tuning its potency for use as payloads in ADCs. nih.govnih.govacs.org

The design of new tubulysin analogues is a guided process, often employing structure-based design and parallel medicinal chemistry approaches. nih.gov A key strategy involves making modifications at the N- and C-termini of the molecule. nih.gov Another major focus has been addressing the in-vivo liability of the C-11 acetate (B1210297) group, which is prone to hydrolysis, leading to a less active compound. nih.govacs.orgresearchgate.net

Key Design Strategies for Tubulysin Analogues

Design Principle Target Modification Rationale Resulting Analogue/Feature
Improve Stability Replace the labile C-11 acetate group. nih.govdigitellinc.com The acetate is susceptible to in-vivo hydrolysis, reducing potency. acs.orgresearchgate.net C-11 alkyl ether or carbamate (B1207046) analogues with higher plasma stability. nih.govnih.gov
Simplify Structure Replace the N,O-acetal at the C-terminus. nih.gov The N,O-acetal is a labile structure. psu.edu N-14-desacetoxytubulysin H, where the acetal (B89532) is replaced by a simple alkyl group without loss of potency. nih.gov
Enable Conjugation Introduce a "handle" for linker attachment. nih.gov Necessary for creating ADCs for targeted therapy. C-terminal aniline (B41778) handle for linker installation. nih.gov
Explore SAR Modify the N-terminal Mep residue or C-terminal Tup residue. nih.govresearchgate.net To understand structure-activity relationships (SAR) and optimize potency. Analogues with heteroaromatic acids or simplified acyclic residues. researchgate.netnih.gov

| Structure-Based Design | Utilize X-ray crystal structures of tubulin-tubulysin complexes. nih.govnih.gov | To understand binding modes and rationally design more potent or stable compounds. digitellinc.comnih.gov | Novel analogues with improved binding and simplified C-terminus substituents. nih.gov |

This table outlines the primary principles guiding the design of new tubulysin derivatives, the specific molecular targets for modification, the reasons for the changes, and the outcomes.

These design efforts have led to the discovery of highly potent novel analogues, some with exceptional cytotoxicities in the picomolar range. researchgate.net

To overcome the high step count and low yields of traditional linear syntheses, researchers have turned to more convergent and efficient methods, most notably multicomponent reactions (MCRs). nih.govresearchgate.net MCRs, such as the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR), allow for the assembly of complex molecules from three or more starting materials in a single step. nih.govacs.org This "mix and go" approach forms multiple bonds in one pot with minimal waste, representing a significant advance in synthetic efficiency. nih.gov

Molecular and Cellular Mechanisms of Action of Tubulysin M

Perturbation of Microtubule Dynamics by Tubulysin (B8622420) M

Tubulysin M exerts its cytotoxic effects primarily by interfering with the highly dynamic process of microtubule assembly and disassembly, which is fundamental for the formation and function of the mitotic spindle during cell division. nih.govyoutube.com

Tubulysin M is an exceptionally powerful inhibitor of tubulin polymerization. medchemexpress.comcreative-biolabs.comnih.govnih.gov By binding to tubulin, the protein heterodimer that polymerizes to form microtubules, Tubulysin M prevents the assembly of these structures. researchgate.net This inhibitory action disrupts the formation of the mitotic spindle, a microtubule-based apparatus necessary for chromosome segregation during mitosis. creative-biolabs.com The potency of the tubulysin class is demonstrated by their activity at nanomolar concentrations. medchemexpress.com The inhibition of tubulin polymerization is a primary mechanism of action that leads to the potent anti-proliferative and cytotoxic activity observed in a wide range of cancer cell lines. medchemexpress.comcreative-biolabs.comnih.gov

Table 1: Comparative Cytotoxicity of Tubulysin Analogues in Cancer Cell Lines
CompoundCell LineIC₅₀ (Concentration for 50% Inhibition)Reference
Tubulysin MJurkat (T-cell leukemia)0.10 nM nih.gov
Tubulysin MWSU-FSCCL (lymphoma)0.11 nM nih.gov
Tubulysin M786-O (renal carcinoma)< 1 nM (approx.) nih.gov
Deacetylated Tubulysin M786-O (renal carcinoma)> 100 nM (approx.) nih.gov
Tubulysin DHCT116 (colon carcinoma)3.1 pM medchemexpress.com
Tubulysin DA549 (lung carcinoma)13 pM medchemexpress.com

In addition to preventing the formation of new microtubules, tubulysins actively promote the disassembly of existing ones. nih.govnih.gov These compounds are known to rapidly disintegrate the cytoskeletal network in dividing cells. nih.govnih.gov This leads to a swift decomposition of the mitotic machinery, further ensuring the disruption of cell division. creative-biolabs.com This dual action of inhibiting polymerization and inducing depolymerization makes Tubulysin M a highly effective agent for disrupting microtubule-dependent cellular processes.

Interaction with Tubulin and Binding Site Analysis

The efficacy of Tubulysin M is rooted in its high-affinity binding to a specific site on the tubulin protein, which prevents the protein from adopting the conformation necessary for microtubule formation. nih.govnih.gov

Tubulysin M binds to the vinca (B1221190) domain of tubulin, a site targeted by several other well-known microtubule inhibitors. nih.govnih.govnih.gov This binding pocket is located primarily on the β-tubulin subunit. nih.govnih.gov Unlike some other vinca-domain binders such as monomethyl auristatin E (MMAE), tubulysins have been shown to bind to the β-subunit alone, an interaction that may explain their exceptionally high affinity for tubulin. nih.govresearchgate.net The ability of tubulysins to maintain potent activity in cell lines that express the P-glycoprotein (Pgp) multidrug resistance pump, which can efflux other inhibitors like MMAE, further distinguishes their interaction at the vinca domain. nih.gov

X-ray crystallography studies have provided detailed insights into the molecular interactions between tubulysins and tubulin. nih.govresearchgate.net The structure of Tubulysin M in complex with tubulin reveals that the methyl group of its C11 acetate (B1210297) moiety fits securely into a hydrophobic pocket on β-tubulin formed by the amino acid residues Thr-223, Thr-221, and Pro-325. nih.gov This interaction is critical for its high potency, as the loss or hydrolysis of this acetate group results in a more than 100-fold decrease in cytotoxic activity. nih.govnih.gov Additional structural analyses of related tubulysin analogues show that other parts of the molecule also form crucial contacts. researchgate.net Hydrophobic groups on the tubulysin can protrude into pockets on both the α and β tubulin subunits, while the peptide backbone forms hydrogen bonds with Asn-329 of the α-subunit and Asp-179 of the β-subunit, further stabilizing the complex. researchgate.net

Table 2: Key Molecular Interactions Between Tubulysin M and Tubulin Subunits
Tubulysin M ComponentInteracting Tubulin ResidueSubunitInteraction TypeReference
C11 Acetate Methyl GroupThr-223, Thr-221, Pro-325β-TubulinHydrophobic nih.gov
Peptide BackboneAsp-179β-TubulinHydrogen Bond researchgate.net
Peptide BackboneAsn-329α-TubulinHydrogen Bond researchgate.net

Cell Cycle Regulation by Tubulysin M

By disrupting microtubule function, Tubulysin M effectively halts the process of cell division. nih.govnih.gov Microtubule inhibitors characteristically interfere with the formation and function of the mitotic spindle, triggering a cellular checkpoint. nih.govmdpi.com This leads to a potent arrest of the cell cycle in the G2/M phase, the stage encompassing the gap phase after DNA synthesis and mitosis itself. medchemexpress.comresearchgate.netmedchemexpress.comresearchgate.net Unable to properly segregate their chromosomes and complete cell division, the arrested cells ultimately undergo programmed cell death, or apoptosis. medchemexpress.comcreative-biolabs.comnih.gov This induction of G2/M arrest is the ultimate cellular consequence of Tubulysin M's potent inhibition of tubulin polymerization. researchgate.netresearchgate.net

Induction of G2/M Cell Cycle Arrest

A hallmark of tubulin-disrupting agents is their ability to interfere with the cell cycle. By disrupting microtubule function, Tubulysin M effectively halts cell division, causing cells to accumulate in the G2/M phase of the cell cycle. nih.govresearchgate.net This G2/M arrest is a direct consequence of the cell's inability to form a functional mitotic spindle, which triggers the spindle assembly checkpoint, preventing the cell from proceeding into anaphase. Studies on tubulysin analogues have consistently demonstrated a significant increase in the proportion of cells in the G2/M phase following treatment. nih.gov For example, the synthetic analogue KEMTUB10 was shown to increase the G2/M cell population by approximately 25% in breast cancer cells. nih.gov This arrest prevents the segregation of chromosomes and ultimately contributes to the induction of cell death. researchgate.net

Disruption of Mitotic Spindle Formation

The mitotic spindle is a complex and dynamic structure composed of microtubules, which is essential for the proper segregation of chromosomes during mitosis. Tubulysin M exerts its anti-mitotic effect by directly targeting tubulin, the building block of microtubules. It potently inhibits the polymerization of tubulin, leading to the depolymerization and disintegration of microtubules. researchgate.netnih.gov This action prevents the formation of a functional mitotic spindle. researchgate.net Electron microscopy studies of the related Tubulysin A have shown that it induces the formation of aberrant tubulin structures such as rings and double rings, rather than functional microtubules. nih.gov The inability to form a proper spindle means the cell cannot align and separate its chromosomes, leading to the previously mentioned mitotic arrest. researchgate.net

Mechanisms of Apoptosis Induction by Tubulysin M

The sustained cell cycle arrest and cellular stress caused by the disruption of microtubule dynamics ultimately trigger programmed cell death, or apoptosis. nih.govnih.govaacrjournals.org Tubulysins are known to be potent inducers of apoptosis in cancer cells. nih.govnih.gov Initial studies provided evidence that tubulysins trigger apoptosis, and subsequent research has begun to delineate the specific molecular pathways involved. nih.gov

Caspase-3 Activation Pathways

The execution of apoptosis is primarily carried out by a family of proteases called caspases. The activation of the executioner caspase, caspase-3, is a central event in the apoptotic cascade. Research on tubulysin analogues indicates that their induction of apoptosis involves this pathway. A hallmark of apoptosis is the ladder-like fragmentation of DNA, which has been observed in cells treated with Tubulysin A. nih.gov Furthermore, studies with the tubulysin analogue KEMTUB10 have shown an increase in cleaved Poly (ADP-ribose) polymerase (PARP), a well-known substrate of activated caspase-3, confirming the activation of this pathway. nih.gov While the precise upstream initiators can vary between cell types, the activation of caspase-3 appears to be a common feature in tubulysin-mediated cell death. nih.gov

Proteasomal Degradation of Anti-Apoptotic Proteins (e.g., Mcl-1, Bcl-xL)

The decision for a cell to undergo apoptosis is tightly regulated by the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Myeloid cell leukemia 1 (Mcl-1) and Bcl-xL are key anti-apoptotic proteins that prevent cell death by sequestering pro-apoptotic proteins. Overcoming the protective effect of these proteins is crucial for apoptosis induction. Research into pretubulysin, a direct biosynthetic precursor to tubulysins, has revealed that it triggers the phosphorylation and subsequent degradation of Mcl-1. researchgate.net This degradation is a critical step, as Mcl-1 is a short-lived protein whose levels are controlled by the ubiquitin-proteasome system. nih.gov The phosphorylation of Mcl-1, often mediated by stress-activated kinases, marks it for ubiquitination and destruction by the proteasome, thereby lowering the threshold for apoptosis. researchgate.netnih.gov While Bcl-xL is also a critical survival protein, the targeted degradation of Mcl-1 appears to be a key mechanism for microtubule-disrupting agents. researchgate.netnih.gov

Role of Mitogen-Activated Protein Kinases (e.g., JNK)

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that translate external and internal stress signals into cellular responses, including apoptosis. The c-Jun N-terminal kinase (JNK) pathway is strongly implicated in mediating apoptosis following microtubule disruption. acs.org Studies have shown that JNK signaling is activated in response to tubulysin analogues. researchgate.net Activated JNK can promote apoptosis through several mechanisms, including the phosphorylation of Bcl-2 family proteins. acs.orgmdpi.com Specifically, JNK has been shown to be involved in the phosphorylation of Bcl-2 in response to the tubulysin analogue KEMTUB10, and a JNK inhibitor was able to modestly reduce the induced apoptosis. nih.gov The activation of JNK by microtubule stress also provides the upstream signal for the phosphorylation and subsequent degradation of Mcl-1, directly linking microtubule disruption to the neutralization of this key survival protein. researchgate.net

Immunomodulatory Effects of Tubulysin M (in Research Contexts)

Beyond its direct cytotoxic effects, recent research has uncovered that the tubulysin payload, when delivered via an antibody-drug conjugate (ADC), has immunomodulatory functions. aacrjournals.org Specifically, tubulysin-based ADCs have been shown to induce immunogenic cell death (ICD). aacrjournals.org ICD is a form of apoptosis that stimulates an immune response against tumor cells.

In preclinical mouse models, treatment with a tubulysin ADC (EphA2-Tub) led to significant changes in the tumor immune microenvironment. aacrjournals.org These changes included an increased percentage of tumor-infiltrating CD45+ immune cells, and specifically an increase in CD8+ cytotoxic T lymphocytes. aacrjournals.org Furthermore, the tubulysin ADC treatment was observed to increase the proliferation of these CD8+ T cells, as indicated by higher Ki67+ staining. aacrjournals.org It also had effects on myeloid cells, increasing the percentage of activated F480+CD86+ cells within the tumor. aacrjournals.org These findings suggest that tubulysin-induced cell death is not immunologically silent and can promote an anti-tumor immune response, which has been shown to synergize with other immunotherapies like PD-L1 blockade. researchgate.netaacrjournals.org

Data Tables

Table 1: Cytotoxicity of Tubulysin Analogue KEMTUB10 in Breast Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values for the tubulysin analogue KEMTUB10, demonstrating its potent cytotoxic effect across different breast cancer cell lines.

Cell Linep53 StatusKEMTUB10 IC50 (pM)
MCF7Wild-Type30.1 ± 13.2
MCF7 DDDominant-Negative68.6 ± 30.1
MDA-MB-231Mutant68.0 ± 18.0
MDA-MB-453Null16.3 ± 5.6
SK-BR-3Mutant12.2 ± 6.0
Data sourced from a 72-hour cell cytotoxicity assay. nih.gov

Table 2: Immunomodulatory Effects of a Tubulysin ADC in a CT26 Tumor Model

This table summarizes the observed changes in immune cell populations within the tumor microenvironment following treatment with a tubulysin-based antibody-drug conjugate (EphA2-Tub).

Immune Cell MarkerEffect of EphA2-Tub Treatment
% of Intratumoral CD45+ cellsIncreased
% of Intratumoral CD45+CD8+ cellsIncreased
% of CD8+Ki67+ cellsIncreased
% of F480+CD86+ cellsIncreased
Data derived from in vivo pharmacodynamic studies. aacrjournals.org

Induction of Immunogenic Cell Death (ICD)

Immunogenic cell death (ICD) is a specialized form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs). These molecules act as "danger signals" to the immune system, transforming the dying tumor cell into an in-situ vaccine and promoting a durable anti-tumor immune response. nih.gov While several cytotoxic agents are known to induce ICD, recent evidence highlights that Tubulysin M and antibody-drug conjugates (ADCs) carrying a tubulysin payload can elicit this favorable immune response, primarily through the induction of pyroptosis. nih.govnih.gov

Pyroptosis is a highly inflammatory form of programmed cell death distinct from apoptosis. A key study demonstrated that Tubulysin M, both as a standalone agent and as the cytotoxic payload of an anti-mesothelin ADC, triggers pyroptosis in cancer cells expressing Gasdermin E (GSDME). nih.gov This process is initiated by the cleavage of GSDME by caspase-3, leading to the formation of pores in the cell membrane, subsequent cell swelling, and lysis. nih.govresearchgate.net

The morphological hallmarks of pyroptosis induced by Tubulysin M have been observed in preclinical studies. Live-cell imaging of cancer cells treated with Tubulysin M or a Tubulysin M-containing ADC revealed significant cytoplasmic swelling and loss of membrane integrity, as confirmed by propidium (B1200493) iodide (PI) staining. nih.govresearchgate.net Furthermore, a dose-dependent increase in the release of lactate (B86563) dehydrogenase (LDH), a marker of cytolysis, was observed following treatment. nih.govresearchgate.net

The critical role of GSDME in this process was confirmed through experiments using CRISPR-mediated knockout of the GSDME gene. In GSDME-knockout cells, treatment with the Tubulysin M-ADC resulted in a shift from pyroptotic to apoptotic cell death, underscoring GSDME as the key mediator of Tubulysin M-induced pyroptosis. nih.gov

While pyroptosis is the primary mechanism of ICD identified for Tubulysin M, the classical markers of ICD, such as the surface exposure of calreticulin (B1178941) (CRT) and the release of ATP and high-mobility group box 1 (HMGB1), are also considered crucial for an effective anti-tumor immune response. nih.govfao.org Although direct quantitative data for these specific DAMPs following Tubulysin M treatment are not extensively detailed in the available literature, the downstream activation of the immune system strongly suggests their involvement. nih.gov

Table 1: Experimental Evidence for Tubulysin M-Induced Pyroptosis

Experimental Finding Model System Reference
Cleavage of Gasdermin E (GSDME) and Caspase-3 EMT6 mouse breast cancer cells nih.govresearchgate.net
Cytoplasmic swelling and loss of membrane integrity EMT6 mouse breast cancer cells nih.govresearchgate.net
Dose-dependent release of Lactate Dehydrogenase (LDH) EMT6 mouse breast cancer cells researchgate.net

Contribution to Immunological Memory in Preclinical Models

The induction of ICD by Tubulysin M is not merely a mechanism of cell killing but also a critical step in fostering long-term anti-tumor immunity. Preclinical studies have demonstrated that ADCs containing tubulysin payloads can establish immunological memory, leading to sustained tumor control. nih.gov

In a key preclinical study, it was shown that the antitumor activity of a tubulysin-conjugated ADC was significantly more potent in immunocompetent mice compared to immunodeficient mice, highlighting the crucial contribution of the immune system. nih.gov This immune-mediated effect was further dissected, revealing that CD8+ T cells are essential for the therapeutic activity of the ADC, as their depletion abrogated the anti-tumor response. nih.gov

Furthermore, treatment with a tubulysin-conjugated ADC was found to induce a tumor-specific immunological memory. In a vaccination-style experiment, mice that had been treated with tumor cells killed by a tubulysin payload were protected from subsequent challenge with live tumor cells. nih.gov This indicates the generation of a durable and protective immune response.

Analysis of the T-cell response in these preclinical models revealed that treatment with a tubulysin ADC led to the generation of functionally distinct tumor-specific T-cell populations. Specifically, an increase in intratumoral CD45+ and CD8+ T cells was observed. nih.gov Upon restimulation, CD4+ T cells from treated mice produced Tumor Necrosis Factor-alpha (TNFα), while both CD4+ and CD8+ T cells produced Interferon-gamma (IFNγ), demonstrating the activation of a robust anti-tumor T-cell response. nih.gov

These findings from preclinical models underscore the potential of Tubulysin M-based therapies to not only eliminate existing tumors but also to establish lasting immunological memory that can prevent tumor recurrence.

Table 2: Preclinical Evidence for Tubulysin M-Induced Immunological Memory

Finding Preclinical Model Key Result Reference
Immune System Contribution Immunocompetent vs. Immunodeficient Mice Greater antitumor activity in immunocompetent mice nih.gov
Role of CD8+ T cells CD8+ T cell depletion studies in CT26 tumor model Abrogation of ADC activity upon CD8+ T cell depletion nih.gov
Induction of Immunological Memory Vaccination/challenge experiment with CT26 cells Prevention of tumor growth upon rechallenge nih.gov

Preclinical Research Applications of Tubulysin M D3 and Analogues in Cellular and Organismal Models

Cytotoxicity Studies in Diverse Mammalian Cell Lines

The tubulysins exhibit extraordinary cytotoxic activity against a wide array of mammalian cancer cell lines, with IC50 values often in the picomolar to low nanomolar range. nih.govbpsbioscience.comspringernature.com This potent activity is a hallmark of the tubulysin (B8622420) class and forms the basis of their investigation as anticancer agents. cytoskeleton.com The mechanism underlying this cytotoxicity involves the disruption of microtubule dynamics, which leads to cell cycle arrest and apoptosis. nih.govbpsbioscience.com

Activity against Multidrug-Resistant (MDR) Cell Lines

A key feature of the tubulysin class, including analogues like Tubulysin M, is their retained potency against cancer cell lines that have developed multidrug resistance (MDR). nih.govcytoskeleton.comyoutube.comcytoskeleton.com MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove cytotoxic drugs from the cancer cell. nih.govcytoskeleton.com

Unlike other microtubule inhibitors such as taxanes and vinca (B1221190) alkaloids, tubulysins are poor substrates for P-gp and are not efficiently effluxed from resistant cells. nih.govcytoskeleton.com This allows them to maintain potent cytotoxic activity in MDR-positive cell lines. For instance, studies have demonstrated the potent activity of tubulysin analogues in various MDR cell lines, including:

KB 8.5 (MDR1+): A P-glycoprotein-expressing human epidermoid carcinoma cell line. cytoskeleton.com

786-O (MDR+): A renal cell carcinoma cell line. youtube.com

L428 (MDR+): A Hodgkin lymphoma cell line. youtube.com

DELBVR (MDR+): An anaplastic large-cell lymphoma cell line. youtube.com

This ability to evade common resistance mechanisms makes tubulysins and their analogues particularly valuable for developing therapies aimed at treating refractory or relapsed cancers. nih.govpsu.edu

Cell Line Specific Potency (e.g., HL60, HCT116, MCF7, A549, MES SA, HEK 293T)

The cytotoxic potency of tubulysin analogues has been quantified across a diverse panel of cancer cell lines, revealing exceptionally low IC50 values. While data for Tubulysin M-d3 is specific to its role as a deuterated internal standard, the activity of its non-deuterated counterpart, Tubulysin M, and other close analogues like Tubulysin D, provides a clear indication of the class's potency.

For example, Tubulysin D demonstrates picomolar antiproliferative activity in several human cancer cell lines. bpsbioscience.com Antibody-drug conjugates utilizing Tubulysin M have also shown high potency in the sub-ng/mL range against various lymphoma cell lines. youtube.com

Interactive Table: Cytotoxicity of Tubulysin Analogues in Various Cancer Cell Lines

Compound/ADCCell LineCell TypePotency (IC50)
Tubulysin DHL60Promyelocytic Leukemia4.7 pM bpsbioscience.com
Tubulysin DHCT116Colorectal Carcinoma3.1 pM bpsbioscience.com
Tubulysin DMCF7Breast Adenocarcinoma670 pM bpsbioscience.com
Tubulysin DA549Lung Carcinoma13 pM bpsbioscience.com
αCD30-Tubulysin M ADCL540cyHodgkin Lymphoma1.1 - 2.2 ng/mL youtube.com
αCD30-Tubulysin M ADCL428 (MDR+)Hodgkin Lymphoma0.3 - 0.9 ng/mL youtube.com
αCD30-Tubulysin M ADCDELAnaplastic Large-Cell Lymphoma0.4 - 1.2 ng/mL youtube.com
Anti-CD22 Tubulysin Pr ADCBJABBurkitt's LymphomaLow double-digit pM nih.gov

In Vitro Biochemical Assays and Methodologies

To elucidate the mechanism of action of tubulysins, researchers employ various in vitro biochemical assays that directly measure the interaction of these compounds with their molecular target, tubulin.

Tubulin Polymerization Assays (e.g., Fluorescence-Based)

Fluorescence-based tubulin polymerization assays are a cornerstone of in vitro testing for compounds like tubulysins. researchgate.netnih.gov This method provides a quantitative measure of a compound's effect on the formation of microtubules from tubulin dimers.

The assay works by monitoring the fluorescence enhancement that occurs when a reporter dye, such as 4',6-diamidino-2-phenylindole (DAPI), incorporates into the structure of newly formed microtubules. The process is typically tracked kinetically in a microplate reader, generating a polymerization curve that illustrates three distinct phases: nucleation, growth, and a steady-state equilibrium. researchgate.netnih.gov

Compounds that inhibit tubulin polymerization, such as tubulysins and vinblastine (B1199706), cause a significant reduction in the rate and extent of fluorescence increase. nih.gov Conversely, microtubule-stabilizing agents like paclitaxel (B517696) enhance polymerization. researchgate.net This assay is highly sensitive, suitable for high-throughput screening, and can be used to determine the IC50 values of compounds for tubulin polymerization inhibition. researchgate.net

Competitive Fluorescence Polarization Tubulin Binding Assays

Competitive fluorescence polarization (FP) assays are sophisticated, homogeneous methods used to measure the binding affinity of a test compound to its target protein, in this case, tubulin. nih.gov This technique is particularly useful for quantifying the direct interaction between a small molecule like a tubulysin analogue and tubulin dimers. nih.gov

The principle of the assay involves a competition between the unlabeled test compound (e.g., a tubulysin analogue) and a fluorescently-labeled tubulin-binding molecule (a "tracer," such as a fluorescent paclitaxel derivative) for the same binding site on the tubulin protein. nih.gov

Preclinical Efficacy Studies in In Vivo Models

The potent in vitro cytotoxicity of tubulysin analogues has been translated into significant antitumor activity in various preclinical in vivo models. These studies, typically involving xenografts where human cancer cells are implanted into immunodeficient mice, are critical for evaluating the therapeutic potential of these compounds.

As payloads in ADCs, tubulysin analogues have demonstrated robust efficacy. For example, an anti-CD30 ADC with a Tubulysin M payload showed significant tumor growth delay and cures in a Hodgkin lymphoma (L540cy) xenograft model. youtube.comcytoskeleton.com In another study, a stabilized tubulysin analogue conjugated to an anti-CD22 antibody was highly effective in a human lymphoma xenograft model (BJAB.Luc) and, importantly, also demonstrated efficacy in a model of acquired resistance (BJAB.Luc-Pgp) where MMAE-based ADCs were ineffective. nih.gov

The broad applicability of tubulysin-based ADCs has been shown across multiple solid tumor models, including prostate cancer, non-small cell lung adenocarcinoma, breast cancer, and gastric carcinoma, underscoring their potential as a versatile class of ADC payloads.

Interactive Table: Summary of Preclinical In Vivo Efficacy Studies with Tubulysin Analogues

Therapeutic AgentIn Vivo ModelCancer TypeKey Findings
αCD30-Tubulysin M ADCL540cy XenograftHodgkin LymphomaSignificant tumor growth delay and cures observed. youtube.comcytoskeleton.com
αCD30-Tubulysin M ADCDELBVR ALCL XenograftAnaplastic Large-Cell LymphomaDemonstrated antitumoral activity. youtube.com
Anti-CD22 Tubulysin Pr ADCBJAB.Luc XenograftBurkitt's LymphomaShowed potent, target-dependent antitumor effects. nih.gov
Anti-CD22 Tubulysin Pr ADCBJAB.Luc-Pgp (MDR) XenograftMultidrug-Resistant LymphomaEffective against tumors resistant to MMAE-ADCs. nih.gov
5T4-Targeted Tubulysin ADCMultiple Solid Tumor XenograftsProstate, Lung, Breast, GastricPotent in vivo efficacy demonstrated across various solid tumor models.

Xenograft Tumor Models

Tubulysin analogues have been extensively evaluated in xenograft tumor models, where human cancer cells are implanted into immunodeficient mice. These models are a cornerstone of preclinical cancer research, providing an in vivo environment to assess the antitumor activity of novel therapeutic agents.

As payloads for ADCs, tubulysin analogues have shown significant efficacy. For instance, an ADC incorporating a Tubulysin M analogue, stabilized by replacing the metabolically labile acetate (B1210297) group with a propyl ether (Tubulysin Pr), was tested in a human lymphoma xenograft model (BJAB.Luc). researchgate.net This stabilized ADC demonstrated a dose-dependent response, with modest tumor growth inhibition observed. researchgate.net The efficacy was target-specific, as a non-binding control ADC showed no activity. researchgate.net

In another study, ADCs constructed with Tubulysin M and two stabilized analogues, one with an ethyl ether and another with an isovalerate group, were potent in tumor xenografts, including those displaying the multidrug-resistance (MDR+) phenotype. nih.govnih.gov The development of ADCs with novel Tubulysin B analogues has also shown significant, dose-dependent tumor growth inhibition across three different HER2-positive xenograft tumor models. frontiersin.org

The stability of the tubulysin payload within the ADC is critical for its in vivo efficacy. An ADC with an unstable Tubulysin M payload showed only modest tumor growth inhibition in a human lymphoma xenograft model. nih.gov This highlights the importance of chemical modifications to the tubulysin structure to enhance stability and therapeutic performance in xenograft settings. nih.gov

Table 1: In Vivo Efficacy of αCD30 Tubulysin ADCs in L540cy Hodgkin Lymphoma Xenograft Model This table summarizes the anti-tumor activity of different αCD30 tubulysin antibody-drug conjugates (ADCs) in a mouse xenograft model of Hodgkin lymphoma.

ADC Construct Drug-to-Antibody Ratio (DAR) Dose Outcome Cures/Total Mice
Dipeptide Linker 4 2 mg/kg Tumor Growth Delay 2/5
Glucuronide Linker 4 2 mg/kg Improved Activity Not Specified
Dipeptide Linker 2 0.5 mg/kg Tumor Growth Delay 1/6
Glucuronide Linker 2 0.5 mg/kg Equivalent Activity 1/6

Data sourced from Burke et al., 2021. nih.govsemanticscholar.org

Chicken Chorioallantoic Membrane (CAM) Model

The chicken chorioallantoic membrane (CAM) is a well-established in vivo model used to study angiogenesis and the effects of anti-angiogenic agents. nih.govnih.gov The CAM is the highly vascularized extraembryonic membrane of a chicken embryo, which provides a natural environment for observing the formation of new blood vessels. nih.govnih.gov Its rapid vascular growth makes it a suitable platform for assessing the efficacy of compounds that inhibit neovascularization, a process critical for tumor growth. nih.gov

Evaluation in Antigen-Heterogeneous Tumor Models

A significant challenge in targeted cancer therapy is the heterogeneity of antigen expression within a tumor, where some cancer cells may have low or no expression of the target antigen for an ADC. This can lead to treatment failure and relapse. Payloads capable of a "bystander effect" can overcome this limitation. The bystander effect occurs when the cytotoxic payload, once released from the ADC within a target-positive cell, can diffuse into and kill adjacent target-negative cells. aacrjournals.orgnih.govbiochempeg.com

Tubulysin-based ADCs have demonstrated potent bystander activity in preclinical models of antigen-heterogeneous tumors. nih.govnih.govaacrjournals.org In one study, the activity of ADCs with Tubulysin M and its stabilized analogues was evaluated in a co-culture model consisting of a mixture of antigen-positive (CD30+) and antigen-negative (CD30-) cells. nih.govaacrjournals.org All the tested tubulysin ADCs showed potent bystander killing of the antigen-negative cells. nih.govaacrjournals.org

This bystander activity was also confirmed in an in vivo antigen-heterogeneous tumor model. nih.govnih.govaacrjournals.org These findings indicate that glucuronide-tubulysin drug-linkers represent a promising class of ADC payloads that are effective in models of tumor heterogeneity. nih.govnih.govaacrjournals.org The ability to kill neighboring antigen-negative cells is a crucial feature for treating solid tumors, which are often characterized by heterogeneous antigen expression. biochempeg.com

Table 2: In Vitro Bystander Activity of αCD30 Tubulysin ADCs This table shows the cytotoxic activity of αCD30 tubulysin ADCs in a co-culture of CD30-positive (L540cy) and CD30-negative (U266luc) cells, demonstrating the bystander effect.

ADC Payload Linker System EC50 (ng/mL)
Tubulysin M (Tub(OAc)) Glucuronide Quaternary Ammonium (B1175870) Single-digit ng/mL range
Tubulysin M analogue (Tub(OEt)) Glucuronide Quaternary Ammonium Single-digit ng/mL range
Tubulysin M analogue (Tub(OiVal)) Glucuronide Quaternary Ammonium Single-digit ng/mL range

Data sourced from Burke et al., 2018. nih.govaacrjournals.org

Research into Anti-Angiogenic Activities

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, as tumors require a dedicated blood supply to grow and metastasize. Tubulin-targeting agents are known to inhibit tumor growth not only by causing mitotic arrest in cancer cells but also by disrupting the vasculature of tumors. frontiersin.org

Tubulysin A has been identified as a potent anti-proliferative compound with significant anti-angiogenic properties demonstrated in several in vitro assays. frontiersin.org Further research has focused on more synthetically accessible precursors, such as pretubulysin. Pretubulysin has demonstrated highly attractive anti-angiogenic properties both in vitro and in vivo. nih.govaacrjournals.org

In a murine xenograft model of hepatocellular carcinoma, pretubulysin completely prevented tumor growth and significantly reduced microvessel density in the tumors to 30% of that in the control group. nih.govaacrjournals.org The anti-angiogenic potency of pretubulysin and its derivatives was found to be parallel to their ability to inhibit tubulin polymerization. nih.govaacrjournals.org These findings underscore the potential of tubulysin-class compounds as effective anti-angiogenic agents for cancer therapy.

Tubulysin M D3 As a Research Payload in Targeted Delivery Systems

Antibody-Drug Conjugates (ADCs) Research Payloads

Tubulysin (B8622420) M has been extensively investigated as a payload in the development of antibody-drug conjugates (ADCs). cytoskeleton.com ADCs are designed to combine the tumor-targeting specificity of a monoclonal antibody with the high potency of a cytotoxic agent, thereby increasing the therapeutic window. nih.govfrontiersin.org The extreme potency of tubulysins makes them ideal candidates for this approach, as their systemic toxicity can be mitigated by targeted delivery. nih.govnih.gov Research has focused on optimizing the ADC construct to harness the full potential of Tubulysin M, with particular emphasis on the linker chemistry and conjugation strategy to ensure the payload remains stable in circulation and is effectively released at the tumor site. nih.govnih.govnih.gov A critical aspect of this research has been to address the inherent instability of the C11 acetate (B1210297) moiety, which is crucial for the drug's high potency. semanticscholar.orgcytoskeleton.com

The linker component of an ADC is critical, influencing stability, pharmacokinetics, and the mechanism of payload release. nih.gov For Tubulysin M, linker research has been pivotal in overcoming its chemical liabilities. A novel quaternary ammonium (B1175870) salt peptide linker was developed specifically to enable the stable connection and subsequent traceless release of tertiary amine-containing drugs like Tubulysin M. nih.govresearchgate.net This was a significant advancement, as modifying the tertiary amine on the N-terminus of the peptide to a secondary amine for linker attachment was found to cause a substantial loss of potency. nih.govresearchgate.net

Glucuronide linkers, which are cleaved by the lysosomal enzyme β-glucuronidase, have emerged as a highly effective strategy for delivering Tubulysin M. nih.govnih.gov Research has shown that the β-glucuronidase-cleavable glucuronide linker provides a significant advantage over more conventional peptide-cleavable linkers by protecting the labile C11 acetate group from hydrolysis in circulation. nih.govsemanticscholar.org This enhanced stability of the acetate leads to improved ADC activity in vivo. nih.govnih.gov The hydrophilic nature of the glucuronide linker can also help offset liabilities associated with hydrophobic payloads, such as aggregation and accelerated clearance. semanticscholar.org Studies using quaternary ammonium-linked glucuronide linkers have demonstrated that these ADCs are potent across various cancer cell lines, including those with the MDR+ phenotype, and show significant bystander activity. nih.gov This linker system represents a unique instance where the cleavable linker directly enhances the stability of the payload itself. nih.govsemanticscholar.org

Protease-cleavable linkers, such as those containing the valine-citrulline (Val-Cit or VC) or valine-alanine (ValAla) dipeptide sequence, are widely used in ADC development. nih.govmdpi.com These linkers are designed to be cleaved by lysosomal proteases like cathepsins, which are abundant in the tumor microenvironment. nih.govmdpi.com In the context of Tubulysin M, ADCs have been constructed using a ValAlaPAB (valine-alanine-p-aminobenzylcarbamate) dipeptide sequence in conjunction with a quaternary ammonium linkage. nih.gov While these ADCs are potent in vitro, studies have revealed that the dipeptide linker does not protect the C11 acetate of Tubulysin M from hydrolysis as effectively as the glucuronide linker. nih.gov This can lead to diminished conjugate activity in vivo due to the metabolism of the critical acetate ester. nih.gov Despite this, peptide-cleavable linkers remain a valuable tool, and their stability can be influenced by the site of conjugation on the antibody. nih.govnih.gov

A significant challenge in conjugating Tubulysin M is the presence of a tertiary amine at its N-terminus, which is crucial for its biological activity. nih.govresearchgate.net Standard linker chemistries that attach to primary or secondary amines would require demethylation of this group, resulting in a dramatic loss of potency. nih.gov To address this, a novel linker technology based on a quaternary ammonium salt was developed. nih.govresearchgate.netresearchgate.net This strategy allows for a stable, bioreversible connection to the tertiary amine of tubulysin without compromising its activity. nih.govresearchgate.net The linker, often incorporating a cleavable trigger like a peptide or a glucuronide, releases the unmodified, fully potent Tubulysin M upon cleavage inside the target cell. nih.govnih.gov This approach has been successfully used to create potent and immunologically specific tubulysin-based ADCs. researchgate.netresearchgate.net

The location and method of attaching the drug-linker to the antibody can profoundly impact the ADC's stability, efficacy, and pharmacokinetic properties. acs.orgresearchgate.net Site-specific conjugation, which produces homogeneous ADCs with a defined drug-to-antibody ratio (DAR), offers advantages over traditional methods that result in heterogeneous mixtures. nih.govresearchgate.net Research has shown that conjugating Tubulysin M to engineered cysteine residues, such as at the S239C site on the antibody heavy chain, can positively impact both acetate stability and in vivo activity. nih.govnih.gov For instance, a DAR 2 ADC conjugated at the S239C site showed significantly improved efficacy compared to a DAR 4 ADC conjugated to endogenous cysteines, even with half the drug load. nih.gov This improvement is attributed to the preservation of the C11 acetate. nih.gov The steric protection offered by certain conjugation sites is believed to shield the payload from metabolic enzymes, leading to lower clearance and higher exposure. acs.orgresearchgate.net

Table 1: Impact of Linker and Conjugation Site on Tubulysin M ADC Acetate Stability
Linker TypeConjugation SiteDrug-to-Antibody Ratio (DAR)Intact Acetate After 10 Days (% Remaining)Reference
Dipeptide (Val-Ala)Endogenous Cysteine~4Data Not Specified, but lower than S239C nih.gov
Dipeptide (Val-Ala)Engineered (S239C)287% semanticscholar.org
GlucuronideEndogenous Cysteine~4Data Not Specified, but higher than dipeptide nih.gov
GlucuronideEngineered (S239C)295% semanticscholar.org

The primary challenge for using Tubulysin M as an ADC payload is the instability of its C11 acetate group, which is susceptible to enzymatic hydrolysis in plasma. nih.govresearchgate.netresearchgate.net Deacetylation results in a more than 100-fold loss of cellular and biochemical potency, underscoring the necessity of maintaining this functional group. acs.orgresearchgate.net Research has demonstrated that both linker chemistry and conjugation site are critical parameters for preserving the acetate and retaining potency. nih.govnih.gov Glucuronide linkers have been shown to be superior to dipeptide linkers in protecting against acetate hydrolysis. nih.govsemanticscholar.org Furthermore, site-specific conjugation at sterically sheltered sites, like the engineered S239C residue, provides an additional layer of stability compared to conjugation at more exposed endogenous cysteines. nih.govresearchgate.net The combination of a glucuronide linker and S239C conjugation significantly stabilizes the C11 acetate, leading to increased ADC potency and greater antitumor activity in preclinical models. nih.govsemanticscholar.org An alternative strategy to circumvent this metabolic liability involves replacing the acetate with a more stable functional group, such as a propyl ether, which has been shown to create stable and effective ADCs. nih.gov

Target Specificity in ADC Research (e.g., HER2, EphA2, CD22)

The effectiveness of an Antibody-Drug Conjugate (ADC) is critically dependent on the specific binding of its monoclonal antibody (mAb) component to a tumor-associated antigen. Tubulysin M and its analogs have been successfully incorporated as payloads in ADCs targeting several well-validated cancer antigens.

HER2 (Human Epidermal Growth Factor Receptor 2): HER2 is a prominent target in cancer therapy, particularly in breast and gastric cancers where it is often overexpressed. frontiersin.org Research has demonstrated the development of novel ADCs using tubulysin analogs conjugated to anti-HER2 antibodies like trastuzumab. nih.gov One study detailed the creation of a biparatopic ADC that binds to two different epitopes on the HER2 receptor, linked to a tubulysin-based inhibitor, which showed enhanced efficacy over existing treatments in preclinical models. mdpi.com Another project involved conjugating a novel Tubulysin B analog (Tub114) to an anti-HER2 antibody, creating an ADC (DX126-262) that demonstrated significant, dose-dependent tumor growth inhibition in HER2-positive models. frontiersin.orgfrontiersin.org These studies highlight the potential of tubulysin payloads in creating potent and effective HER2-targeted therapies. nih.gov

CD22: The CD22 antigen is a well-established target in B-cell malignancies like lymphoma. Research has focused on creating tubulysin-based ADCs to overcome resistance to previous generations of ADC payloads. nih.gov For instance, an anti-CD22 ADC with a stabilized tubulysin analog (tubulysin Pr) was developed. This ADC demonstrated potent, target-dependent killing of lymphoma cells and was effective in a human lymphoma xenograft model. nih.gov Critically, tubulysin-based ADCs have shown efficacy in multidrug-resistant lymphoma models where there is an upregulation of P-glycoprotein (Pgp), a challenge for other payloads like MMAE. nih.gov

EphA2 (Ephrin type-A receptor 2): EphA2 is overexpressed in numerous aggressive cancers, including endometrial and breast cancer, making it an attractive target for targeted therapies. nih.govepa.gov While EphA2 is a validated target for ADCs and peptide-drug conjugates (PDCs), the payloads most frequently reported in this context are auristatins, such as monomethylauristatin F (MMAF). nih.govnih.gov Synthetic antibodies and other molecules have been developed to target EphA2, inducing receptor internalization and enabling the delivery of cytotoxic drugs. nih.govmedchemexpress.com Although tubulysins fit the profile of a suitable payload, specific research detailing the development of Tubulysin M-d3 or other tubulysin analogs in EphA2-targeted ADCs is not as extensively documented in current literature as it is for targets like HER2 and CD22.

Table 1: Research Findings on Tubulysin ADC Target Specificity

Target Antigen Key Research Findings Reference(s)
HER2 A novel Tubulysin B analog (Tub114) conjugated to an anti-HER2 antibody (DX126-262) showed superior antitumor efficacy compared to Kadcyla and comparable efficacy to Enhertu in vivo. frontiersin.orgfrontiersin.org
A biparatopic antibody linked to a tubulysin payload demonstrated greater efficacy for HER2+ breast cancer than T-DM1 in preclinical studies. mdpi.com
A potent tubulysin analog (TUB-OMOM) conjugated to trastuzumab showed dose-dependent antitumor effects and complete tumor eradication in trastuzumab-sensitive tumor models. nih.gov
CD22 An anti-CD22 tubulysin ADC was effective against multidrug-resistant lymphoma cell lines and tumors. nih.gov
A stabilized tubulysin propyl ether ADC showed activity in a multidrug-resistant (MDR+) lymphoma model, exceeding the activity of an MMAE-based comparator. aacrjournals.org
EphA2 EphA2 is a validated target for ADCs, with a conjugate using the payload MMAF (MEDI-547) showing substantial anti-tumor activity in endometrial cancer models. nih.gov
Strategies to inhibit EphA2 include ADCs and PDCs, though specific examples with tubulysin payloads are not prominently featured in the reviewed literature. nih.gov

Bystander Activity in ADC Research

Bystander activity, or bystander killing, is a crucial feature of certain ADCs where the cytotoxic payload, once released inside the target antigen-positive cell, can diffuse out and kill adjacent antigen-negative tumor cells. biochempeg.comnih.gov This is particularly important in treating solid tumors, which often exhibit heterogeneous antigen expression. nih.gov

Tubulysins are a class of payloads known to exert a potent bystander effect. researchgate.netnih.gov This capability is attributed to the properties of the released payload and the linker used in the ADC. For the bystander effect to occur, the released payload must be able to cross cell membranes. This is often facilitated by using a cleavable linker that, upon being broken down inside the target cell, releases a non-polar, membrane-permeable drug molecule. biochempeg.comtechnologynetworks.com

Research has confirmed that tubulysin conjugates demonstrate robust bystander activity. aacrjournals.org In one study, glucuronide-tubulysin ADCs were assessed in a co-culture model containing a mix of antigen-positive and antigen-negative cells, where they showed potent bystander killing. aacrjournals.org This effect was also observed in an antigen-heterogeneous tumor model in vivo. aacrjournals.org The ability of tubulysin payloads to exert bystander activity, combined with their potency against MDR cells, makes them a highly promising drug class for next-generation ADCs aimed at treating resistant and heterogeneous tumors. aacrjournals.orgresearchgate.net

Table 2: Research Findings on Tubulysin ADC Bystander Activity

ADC Component Role in Bystander Effect Key Research Findings Reference(s)
Tubulysin Payload Membrane-permeable cytotoxin The tubulysin drug class exerts a bystander effect, which is valuable for treating tumors with varied antigen expression. researchgate.netnih.gov
Cleavable Linker Payload release mechanism Glucuronide-linked tubulysin ADCs demonstrated potent bystander activity in both in vitro co-culture and in vivo heterogeneous tumor models. aacrjournals.org
Overall Conjugate Efficacy in heterogeneous tumors The combination of MDR+ potency and bystander activity makes glucuronide-tubulysin M linkers a promising strategy for treating resistant tumors. aacrjournals.orgresearchgate.net

Small Molecule Drug Conjugates (SMDCs) Research Payloads

Beyond antibody-based targeting, tubulysins are also investigated as payloads for Small Molecule-Drug Conjugates (SMDCs). SMDCs operate on a similar principle to ADCs but utilize a small molecule ligand instead of an antibody to target receptors that are overexpressed on cancer cells.

Due to their extreme potency, tubulysins are often too toxic for systemic administration as standalone agents. aacrjournals.org This high toxicity makes them ideal candidates for targeted delivery platforms like SMDCs, which aim to concentrate the cytotoxic effect at the site of the tumor and improve the therapeutic window. Early investigations explored the use of tubulysins for SMDCs to enhance tolerability. Research has continued to explore tubulysins as payloads for a number of SMDCs, leveraging their ability to overcome multidrug resistance. aacrjournals.org

Table 3: Research Findings on Tubulysins in SMDCs

Conjugate Type Rationale for Use Key Research Findings Reference(s)
SMDC High potency and systemic toxicity of free tubulysin. Early investigations used tubulysins for SMDCs to improve tolerability and harness their potency in a targeted manner. aacrjournals.org
Activity against MDR tumors. Tubulysins continue to be investigated as payloads for SMDCs, partly due to their effectiveness in MDR+ cancer models. aacrjournals.org

Peptide-Drug Conjugates (PDCs) Research Payloads

Peptide-Drug Conjugates (PDCs) represent another promising targeted delivery strategy, using peptides as homing devices to deliver potent cytotoxic agents like tubulysin to cancer cells. PDCs offer several advantages over ADCs, including smaller size for better tumor penetration, lower immunogenicity, and more cost-effective and chemically defined production. nih.govnih.govupi.edu

Integration with Homing Peptides (e.g., Bombesin)

A significant area of research involves conjugating tubulysin analogs to the homing peptide Bombesin. nih.gov Bombesin is a peptide ligand that targets the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various cancers, including prostate, breast, and colon cancer. nih.govresearchgate.net

Recent studies describe the design and synthesis of novel PDCs by conjugating thiol-functionalized tubulysin analogs (tubugis) to Bombesin derivatives. nih.govnih.gov Researchers prepared tubulysin analogs with IC50 values in the low nanomolar range and conjugated them to both non-lipidated and lipidated Bombesin peptides. nih.gov Preliminary in vitro experiments revealed that these Bombesin-tubulysin conjugates possess potent anticancer activity and moderate selectivity for cancer cells that overexpress the GRPR. nih.govnih.gov One lipidated Bombesin-tubulysin conjugate showed a 3.5- to 5.5-fold higher cytotoxicity for GRPR-overexpressing cells compared to healthy cells, demonstrating the potential of this targeted approach. nih.govresearchgate.net

Table 4: Research Findings on Tubulysin-Bombesin PDCs

PDC Component Research Focus Key Findings Reference(s)
Tubulysin Analog (Tubugi) Payload Synthesis Thiol-functionalized tubulysin analogs were synthesized and showed anti-proliferative activity in the low nanomolar range against human cancer cells. nih.govnih.govresearchgate.net
Bombesin Peptide Homing Device Bombesin peptides were used to target the Gastrin-Releasing Peptide Receptor (GRPR) overexpressed on various cancer cells. nih.gov
Bombesin-Tubulysin Conjugate In Vitro Efficacy Conjugates showed good to potent anticancer activity and moderate selectivity for GRPR-overexpressing cancer cells. nih.gov
Selectivity A lipidated conjugate (22) was 3.5- to 5.5-fold more cytotoxic to GRPR-overexpressing cancer cells than to healthy cells, indicating target-specific activity. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Tubulysin M and Analogues

Influence of the C11 Acetate (B1210297) Moiety on Cytotoxicity and Stability

The C11 acetate group on the tubuvaline (Tuv) residue is a critical determinant of the high cytotoxicity of tubulysins. aacrjournals.org However, this ester linkage is susceptible to hydrolysis by plasma esterases, leading to the formation of the corresponding C11 alcohol (Tub(OH)), a significantly less potent analogue. nih.govresearchgate.netnih.gov This instability presents a major challenge for the development of tubulysin-based therapeutics, particularly for antibody-drug conjugates (ADCs) that have a long circulation time. nih.govsemanticscholar.org

Loss of the C11 acetate group can result in a greater than 100-fold decrease in cell growth inhibitory activity. nih.gov The deacetylated analogue, Tub(OH), is noncompetitive in tubulin binding assays, underscoring the importance of an ester or ether group at this position for potent biological activity. aacrjournals.org

To address the issue of instability, various modifications to the C11 position have been explored. These include the introduction of more sterically hindered esters or the replacement of the acetate with a more stable ether linkage. aacrjournals.org For instance, analogues with a C11 ethyl ether (Tub(OEt)) or a C11 isovalerate ester (Tub(OiVal)) have been synthesized. aacrjournals.org These modifications have been shown to significantly improve plasma stability compared to the parent acetate. aacrjournals.orgresearchgate.net

Table 1: Impact of C11 Modification on Tubulysin (B8622420) M Analogue Stability

Compound C11 Moiety Stability (% Intact at 48 hours, 37°C)
Tub(OAc) Acetate Low
Tub(OEt) Ethyl Ether Increased
Tub(OiVal) Isovalerate Ester Improved

Data derived from studies on tubulysin analogues in mouse plasma. aacrjournals.org

While these stabilized analogues show improved plasma stability, they sometimes exhibit a partial reduction in tubulin binding affinity and cytotoxic potency compared to the parent acetate-containing compound. aacrjournals.org This highlights a delicate balance between stability and activity at the C11 position.

Modifications and their Impact on Tubulin Binding Affinity

The binding of tubulysins to tubulin is a key event in their mechanism of action. creative-biolabs.com Modifications at various positions of the tubulysin scaffold can significantly influence this binding affinity. As mentioned, the C11 acetate group is crucial, and its removal drastically reduces tubulin binding. aacrjournals.org

X-ray crystallography studies have provided insights into the binding of tubulysin analogues to tubulin. nih.gov The acetate group at C11 is thought to engage in van der Waals interactions with amino acid residues in the tubulin binding pocket. nih.gov Replacement of the acetate with bulkier groups or more stable ether linkages can alter these interactions, sometimes leading to a decrease in binding affinity. For example, the stabilized analogues Tub(OEt) and Tub(OiVal) displayed relative tubulin affinities of 0.89 and 0.26, respectively, compared to the acetate analogue Tub(OAc). aacrjournals.org

Modifications at other parts of the molecule, such as the amino acid residues, also have a profound effect on tubulin binding and, consequently, cytotoxicity. researchgate.netnih.gov

Systematic Variations in Amino Acid Residues (e.g., Ile, Mep, Tuv, Tup)

The tubulysin tetrapeptide is composed of four amino acid residues: N-methyl-pipecolic acid (Mep), isoleucine (Ile), tubuvaline (Tuv), and tubuphenylalanine (B1255280) (Tup) or tubutyrosine (Tut). rsc.orgnih.gov SAR studies have shown that the nature of these residues is critical for biological activity.

Tubuvaline (Tuv): This central residue, containing the C11 acetate, is of paramount importance for cytotoxicity. rsc.org Modifications to the Tuv fragment, such as replacing the natural iso-propyl and acetoxy functionalities, have been explored. Generally, these changes lead to a significant decrease in potency. rsc.org However, a synthetic analogue where the acetyl group was replaced by a MOM (methoxymethyl) ether exhibited comparable cytotoxicity to the natural tubulysin U. rsc.org

Isoleucine (Ile): The Ile residue is another critical component for high potency. Minor changes to this amino acid can profoundly alter the activity of the molecule. researchgate.netnih.gov

N-methyl-pipecolic acid (Mep): The Mep residue at the N-terminus can be replaced with other amino acids, but this often leads to a reduction in activity. For example, replacement with the acyclic amino acid N-methylsarcosine has been reported. nih.gov A library of analogues with variations at the Mep position was designed to probe the SAR at the N-terminus. nih.gov

Tubuphenylalanine (Tup): The C-terminal Tup residue appears to be more tolerant to modifications compared to the N-terminal Mep. nih.gov Simplified variations of Tup have been reported to yield analogues that are equipotent to the parent compounds. nih.gov

Table 2: Cytotoxicity of Tubulysin Analogues with Amino Acid Variations

Analogue Modification Cell Line IC50 (nM)
Tubulysin U - HT-29 3.8
Analogue 1f MOM ether at C11 of Tuv HT-29 22
Tb32 Designed Analogue MES SA 0.012
Tb32 Designed Analogue HEK 293T 0.002

IC50 values represent the concentration required to inhibit cell growth by 50%. rsc.orgresearchgate.net

Deuteration in Research Methodologies

While no specific research on "Tubulysin M-d3" is publicly available, the use of deuteration is a known strategy in medicinal chemistry to improve the metabolic stability of drugs. juniperpublishers.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of a C-H bond. juniperpublishers.com

Given the known metabolic liability of tubulysins at the C11 acetate position due to esterase activity, one could hypothesize that deuteration of the acetyl group (to form a trideuteroacetyl group) might be explored as a strategy to hinder its enzymatic hydrolysis. This could potentially increase the metabolic stability and half-life of the compound in vivo. juniperpublishers.comnih.gov Deuteration at other metabolically susceptible positions could also be a strategy to improve the pharmacokinetic profile of tubulysin analogues. mdpi.com However, without specific studies on deuterated tubulysins, this remains a theoretical application of the deuteration strategy in this specific context.

Comparative Research Analysis with Other Microtubule Targeting Agents

Comparative Binding Characteristics (e.g., Vinca (B1221190) Alkaloids, Dolastatins, Epothilones, Taxanes)

Microtubule-targeting agents are broadly classified based on their binding site on the α- and β-tubulin heterodimer, the building block of microtubules. There are several well-defined binding sites, including the vinca, colchicine, taxane, and laulimalide (B1674552) sites. mdpi.comresearchgate.net Tubulysins, along with vinca alkaloids and dolastatins, bind to the vinca domain located on β-tubulin at the interface between two tubulin heterodimers. mdpi.comrsc.orgnih.gov This region is distinct from the taxane-binding site, which is located on the inner (luminal) surface of the microtubule. mdpi.comdovepress.com

Tubulysins: Tubulysins bind to the vinca domain of β-tubulin. rsc.orgnih.gov This interaction is characterized by high affinity. nih.gov Competitive binding experiments have shown that tubulysins interfere with the binding of vinca alkaloids, such as vinblastine (B1199706), in a non-competitive manner. mdpi.comnih.gov This suggests that while they both target the vinca domain, their precise interaction points or the conformational changes they induce may differ. nih.gov The mode of action of tubulysins closely resembles that of other peptide antimitotics like dolastatin 10 and phomopsin A. nih.gov

Vinca Alkaloids: This class, including vinblastine and vincristine (B1662923), binds to a specific site on β-tubulin known as the vinca-binding domain. nih.gov Their binding induces conformational changes in tubulin that lead to the formation of spiral polymers instead of functional microtubules. nih.gov

Dolastatins: Dolastatin 10, a potent peptide agent, also binds near the vinca alkaloid site. nih.gov It acts as a noncompetitive inhibitor of vincristine binding, indicating an overlapping but not identical binding site. nih.gov In contrast, Dolastatin 15, another member of the family, is a weaker inhibitor of tubulin assembly and does not significantly inhibit the binding of vinca alkaloids or dolastatin 10, suggesting it may interact with a different or overlapping site with lower affinity. psu.edu

Epothilones and Taxanes: Unlike the aforementioned agents, epothilones (e.g., epothilone (B1246373) B) and taxanes (e.g., paclitaxel) bind to a distinct site on the interior of the β-tubulin subunit. mdpi.comnih.gov This binding stabilizes the microtubule structure, promoting polymerization and preventing the dynamic disassembly required for mitotic spindle function. dovepress.comnih.gov The binding of these stabilizers is not prevented by tubulysins, and conversely, pre-treatment with epothilone B or paclitaxel (B517696) does not stop tubulysin-induced microtubule depolymerization, highlighting their distinct binding sites and opposing mechanisms. nih.gov

Agent ClassPrimary Binding SiteTubulin SubunitInteraction with Vinca Alkaloid BindingKey References
TubulysinsVinca Domain (Peptide Site)β-TubulinNon-competitive interference rsc.orgmdpi.comnih.gov
Vinca AlkaloidsVinca Domainβ-TubulinN/A (Reference Agent) nih.govnih.gov
Dolastatins (e.g., Dolastatin 10)Vinca Domain (Peptide Site)β-TubulinNon-competitive inhibition nih.govnih.gov
EpothilonesTaxane Site (Luminal)β-TubulinNo direct interference nih.govnih.gov
TaxanesTaxane Site (Luminal)β-TubulinNo direct interference dovepress.comnih.gov

Distinctive Mechanisms of Action in Cellular Systems

The binding of an agent to tubulin initiates a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis. The nature of these events differs significantly between microtubule destabilizers and stabilizers.

Tubulysins: As potent inhibitors of tubulin polymerization, tubulysins cause a rapid breakdown of the cellular microtubule network. rsc.orgnih.govnih.gov This cytoskeletal collapse prevents the formation of a functional mitotic spindle, a structure essential for chromosome segregation during cell division. Consequently, cells treated with tubulysins accumulate in the G2/M phase of the cell cycle. mdpi.comnih.gov This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. nih.govcreative-biolabs.com Electron microscopy studies have revealed that tubulysin (B8622420) A induces the formation of aberrant tubulin structures, such as rings and double rings. nih.gov The mechanism of tubulysins is similar to that of dolastatin 10 and vinca alkaloids, which also function as microtubule destabilizers. mdpi.comnih.gov

Vinca Alkaloids and Dolastatins: These agents also inhibit microtubule assembly. At low concentrations, they suppress the dynamic instability of microtubules, while at high concentrations, they lead to wholesale microtubule depolymerization. nih.govnih.gov This disruption of microtubule dynamics blocks cells in mitosis, leading to apoptosis. nih.gov

Taxanes and Epothilones: In stark contrast, taxanes and epothilones are microtubule-stabilizing agents. nih.gov They enhance tubulin polymerization and suppress microtubule dynamics, resulting in the formation of overly stable, non-functional microtubule bundles. dovepress.comnih.gov This "freezing" of the microtubule network also prevents proper mitotic spindle formation, leading to mitotic arrest and subsequent cell death. nih.gov The mechanism is fundamentally opposite to that of tubulysins; tubulysin-induced depolymerization cannot be prevented by pre-incubation with the stabilizing agents paclitaxel or epothilone B. nih.gov

Agent ClassEffect on MicrotubulesCellular OutcomeKey References
TubulysinsInhibit polymerization; cause depolymerizationG2/M arrest, apoptosis mdpi.comnih.govmedchemexpress.com
Vinca AlkaloidsInhibit polymerization; suppress dynamicsG2/M arrest, apoptosis nih.gov
DolastatinsInhibit polymerizationG2/M arrest, apoptosis mdpi.com
TaxanesPromote polymerization; stabilize microtubulesG2/M arrest, apoptosis dovepress.comnih.gov
EpothilonesPromote polymerization; stabilize microtubulesG2/M arrest, apoptosis nih.gov

Differential Activity against Multidrug-Resistant Phenotypes

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp/ABCB1). frontiersin.orgmdpi.com These pumps actively transport chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and thus their efficacy. Microtubule-targeting agents show varied susceptibility to this resistance mechanism.

Tubulysins: A compelling feature of the tubulysin class is its potent activity against MDR cancer cell lines. nih.govcreative-biolabs.commedchemexpress.comrsc.org Tubulysins are generally poor substrates for the P-gp efflux pump. nih.govmdpi.com This ability to evade efflux allows them to maintain high intracellular concentrations and potent cytotoxicity even in cancer cells that have developed resistance to other drugs, such as auristatins or vinca alkaloids. nih.govresearchgate.net This makes tubulysins, and by extension Tubulysin M-d3, highly attractive as payloads for antibody-drug conjugates (ADCs) designed to treat resistant tumors. nih.govnih.gov

Vinca Alkaloids and Taxanes: The clinical efficacy of many vinca alkaloids and taxanes is often compromised by P-gp-mediated efflux. mdpi.comnih.gov Overexpression of P-gp is a common mechanism of acquired resistance to drugs like vincristine and paclitaxel. nih.govnih.gov

Epothilones: Epothilones have shown an advantage over taxanes in certain contexts because they can be less susceptible to P-gp-mediated resistance. nih.gov This allows them to retain activity in some taxane-resistant tumors, although resistance can still emerge through other mechanisms, such as tubulin mutations. nih.gov

Dolastatins: The susceptibility of dolastatins to MDR mechanisms can vary. For instance, while auristatins (synthetic analogs of dolastatin 10) like MMAE are known P-gp substrates, the natural tubulysins demonstrate a clear advantage in overcoming this resistance pathway. nih.gov

Agent ClassSusceptibility to P-gp EffluxActivity in MDR+ ModelsKey References
TubulysinsLowHigh nih.govmdpi.comresearchgate.net
Vinca AlkaloidsHighLow nih.govmdpi.comnih.gov
TaxanesHighLow nih.govnih.gov
EpothilonesModerate/LowModerate/High nih.gov
Dolastatins/AuristatinsHigh (for some analogs like MMAE)Variable nih.gov

Advanced Research Methodologies and Future Directions

In Silico Studies for Tubulysin (B8622420) M Research (e.g., Molecular Docking, QSAR)

In silico methodologies, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are pivotal in understanding the potent activity of tubulysins and guiding the design of new analogues.

Molecular Docking: Molecular docking studies have been significantly informed by the high-resolution X-ray crystal structure of Tubulysin M bound to its biological target, tubulin. acs.orgnih.govnih.gov These computational analyses reveal that Tubulysin M binds to the vinca (B1221190) domain of β-tubulin, a site crucial for microtubule dynamics. rsc.orgnih.gov Docking simulations show that the molecule settles into a specific conformation where its various components form key interactions with tubulin residues. A critical insight from these studies is the role of the C11 acetate (B1210297) group; the methyl group of the acetate fits into a hydrophobic pocket formed by the amino acid residues Thr-223, Thr-221, and Pro-325. acs.orgnih.gov This interaction is a significant determinant of the compound's high potency, and its loss, through deacetylation, leads to a greater than 100-fold decrease in activity. acs.org Such computational models are instrumental in explaining the structure-activity relationships observed experimentally and provide a rational basis for designing analogues with improved properties. nih.gov For instance, shape-based molecular overlay methods have been employed to design libraries of novel analogues by replacing specific residues, like Mep, with other amino acid monomers to explore the structural requirements for activity. nih.gov

QSAR and SAR: While specific QSAR models for Tubulysin M are not extensively detailed in the literature, the principles of structure-activity relationships (SAR) are thoroughly explored, often guided by computational insights. SAR studies have systematically investigated modifications at different positions of the tubulysin scaffold. The potent cytotoxicity of tubulysins is known to depend on several structural features, including the central tubuvaline (Tuv) fragment and the C-terminal tubuphenylalanine (B1255280) (Tup) or tubutyrosine (Tut) residues. creative-biolabs.comelsevierpure.com Research has shown that replacing the hydrolytically labile C11 acetate with more stable functional groups like ethers or carbamates can circumvent metabolic instability. nih.govnih.gov However, these modifications often lead to a reduction in potency, highlighting the delicate balance revealed by SAR and explained by docking studies. nih.govnih.gov These efforts have led to the identification of potent analogues with simplified C-terminal substituents or modified N-terminal regions, providing a framework for the development of future compounds. nih.gov

Table 1: Summary of In Silico Study Findings for Tubulysin M

MethodologyKey FindingsSignificanceReferences
Molecular DockingBinds to the vinca domain of β-tubulin. The C11 acetate's methyl group occupies a hydrophobic pocket (Thr-223, Thr-221, Pro-325).Explains the high potency of the acetate group and provides a structural basis for designing new analogues. acs.orgnih.govrsc.orgnih.gov
Structure-Activity Relationship (SAR)The C11 acetate is critical for potency. The N,O-acetal can be replaced by a plain alkyl group without loss of potency. Modifications to the Tuv fragment generally reduce cytotoxicity.Guides chemical synthesis efforts to create analogues with improved stability while retaining high activity. nih.govcreative-biolabs.comelsevierpure.com
Shape-Based Screening (ROCS)Used to design a library of N-terminal analogues to probe structural requirements at the Mep residue.Enables rapid computational screening and prioritization of novel chemical structures for synthesis. nih.gov

Application of Advanced Spectroscopic Techniques in Mechanistic Research

The mechanism of action of Tubulysin M has been elucidated through a combination of advanced spectroscopic and analytical techniques that probe its interaction with tubulin at the molecular and cellular levels.

X-ray Crystallography: X-ray crystallography has provided the most definitive insights into the binding mode of Tubulysin M. nih.gov The solved crystal structure of the tubulin-tubulysin complex shows the precise orientation of the compound within the vinca binding site at the interface between α- and β-tubulin heterodimers. nih.govresearchgate.net This structural data is foundational, confirming that tubulysins are potent inhibitors of microtubule polymerization by physically preventing the proper assembly of tubulin dimers. rsc.orgnih.gov The crystallographic analysis has also revealed different binding modes for certain potent analogues, offering new perspectives for the rational design of next-generation compounds. nih.gov

Fluorescence Spectroscopy: Fluorescence-based assays are crucial for quantifying the binding affinity and inhibitory activity of Tubulysin M. Competitive fluorescence polarization assays are used to measure the biochemical potency of tubulysin analogues. nih.govcytoskeleton.com In this technique, a fluorescently labeled probe that binds to tubulin is displaced by the tubulysin, and the resulting change in fluorescence polarization is used to determine the binding affinity. nih.gov Additionally, fluorescence-based tubulin polymerization assays, which monitor the incorporation of a fluorescent reporter into growing microtubules, directly demonstrate the inhibitory effect of Tubulysin M on microtubule formation. cytoskeleton.com

Mass Spectrometry: Mass spectrometry (MS) plays a vital role in mechanistic research, particularly in studying the stability and metabolism of tubulysins. rsc.org For instance, MS-based methods were used to identify the in vivo cleavage of the C11 acetate ester, a key metabolic liability that results in a significantly less active compound. acs.org Furthermore, advanced MS-based proteomic profiling platforms have been used to confirm the remarkable selectivity of tubulysin precursors for β-tubulin across the entire proteome. rsc.org

Development of Novel Assay Systems for Tubulysin M Activity

A variety of sophisticated assay systems have been developed to characterize the potent biological activity of Tubulysin M and its analogues, spanning from biochemical to cell-based platforms.

Biochemical Assays: The primary biochemical activity of Tubulysin M is its ability to inhibit tubulin polymerization. A standard method to quantify this is the fluorescence-based tubulin polymerization assay, which measures the rate and extent of microtubule formation in the presence of the compound. cytoskeleton.com This assay can distinguish between the three phases of tubulin polymerization: nucleation, growth, and steady-state equilibrium, providing detailed information on the compound's mechanism. cytoskeleton.com To measure binding affinity directly, competitive fluorescence polarization assays are employed, which determine the ability of Tubulysin M to displace a high-affinity fluorescent probe from tubulin. nih.govaacrjournals.org

Cell-Based Assays: The cytotoxic effects of Tubulysin M are evaluated using a panel of human cancer cell lines. nih.govaacrjournals.org These assays determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%. A key feature of these studies is the inclusion of multidrug-resistant (MDR) cell lines that overexpress efflux pumps like P-glycoprotein (Pgp). nih.govaacrjournals.orgaacrjournals.org Tubulysins consistently demonstrate potent activity in these MDR+ cell lines, a significant advantage over other microtubule inhibitors like auristatins and maytansinoids. acs.orgnih.gov To further dissect the mechanism in cells, techniques like flow cytometry and Western blotting are used to demonstrate that Tubulysin M induces cell cycle arrest and apoptosis.

Specialized Assay Systems: More advanced assays have been developed to evaluate tubulysins in specific contexts. For example, bystander activity, which is the ability of a released payload to kill neighboring antigen-negative cells, is assessed using co-culture models of antigen-positive and antigen-negative cell lines. aacrjournals.orgaacrjournals.org This is a critical property for therapeutic applications in heterogeneous tumors.

Table 2: Assay Systems for Evaluating Tubulysin M Activity

Assay TypeSpecific MethodPurposeReferences
BiochemicalFluorescence-Based Tubulin Polymerization AssayMeasures inhibition of microtubule formation. cytoskeleton.com
Competitive Fluorescence Polarization AssayDetermines binding affinity to tubulin. nih.govcytoskeleton.com
Cell-BasedCytotoxicity Assays (IC₅₀)Quantifies cell-killing potency across various cancer cell lines, including MDR+ lines. nih.govaacrjournals.org
Flow Cytometry & Western BlotConfirms mechanism of action via cell cycle arrest and apoptosis induction.
Bystander Effect Co-culture AssayEvaluates the ability to kill adjacent antigen-negative cells. aacrjournals.orgaacrjournals.org

Exploring Tubulysin M for Understanding Fundamental Cell Biology

The extreme potency and specific mechanism of action of Tubulysin M make it a powerful chemical tool for investigating fundamental aspects of cell biology, particularly those involving the microtubule cytoskeleton.

Tubulysin M acts as a potent inhibitor of microtubule polymerization, leading to the rapid disintegration of the cytoskeleton in dividing cells, which culminates in cell cycle arrest and apoptosis. rsc.orgcreative-biolabs.comtargetmol.com This property allows researchers to precisely perturb the microtubule network and study its role in various cellular processes. For example, by inducing microtubule depolymerization, scientists can investigate the downstream signaling pathways that are triggered by cytoskeletal stress, leading to programmed cell death.

One of the most significant applications of tubulysins in cell biology research is in the study of multidrug resistance (MDR). nih.gov Unlike many other potent cytotoxic agents, tubulysins are not substrates for the P-glycoprotein (Pgp) efflux pump, a key mediator of MDR. nih.gov This unique characteristic allows Tubulysin M to be used as a probe to study cellular processes in MDR+ cells without the confounding factor of the drug being expelled. nih.govaacrjournals.org It enables the investigation of other resistance mechanisms and the fundamental biology of cancer cells that have acquired the MDR phenotype.

Furthermore, precursors like pretubulysin are being used to explore the role of microtubule dynamics in processes beyond cell division, such as inflammation. mdpi.com Studies have shown that microtubule-destabilizing agents can impair the inflammatory response in endothelial cells, revealing novel connections between the cytoskeleton and immune signaling pathways. mdpi.com

Emerging Research Avenues for Tubulysin M as a Probe in Chemical Biology (excluding therapeutic development)

Beyond its role in fundamental cell biology, Tubulysin M and its precursors are being developed into sophisticated probes for chemical biology applications, aimed at identifying and visualizing molecular targets and pathways in their native cellular environment.

A prime example of this is the development of pretubulysin-based photoaffinity probes. rsc.org These probes are designed with a photoreactive group that, upon UV irradiation, forms a covalent bond with nearby interacting proteins. By attaching a reporter tag (like biotin (B1667282) or a fluorophore) to the probe, researchers can isolate and identify these target proteins using mass spectrometry-based proteomics or visualize their subcellular localization using fluorescence microscopy. rsc.org Such activity-based protein profiling (ABPP) studies using a pretubulysin probe have unequivocally confirmed β-tubulin as its dedicated target within the complex environment of the entire cellular proteome. rsc.org

This approach transforms Tubulysin M from a mere inhibitor into a powerful tool for discovery. It allows for the unbiased identification of on-target and potential off-target interactions within intact cells, providing a deeper understanding of its biological activity. The ability to use these probes for imaging also offers a way to monitor the microtubule network and its dynamics in response to various stimuli, further cementing the role of tubulysins as versatile probes in chemical biology. rsc.org Another research avenue involves using Tubulysin M as a molecular scaffold to which other biomolecules, such as proteins or polysaccharides, can be attached to create novel targeted systems for probing cellular functions.

Q & A

Q. What are the key considerations for synthesizing Tubulysin M-d3 with high isotopic purity?

Methodological guidance: Focus on deuterium incorporation at specific sites using precursor-directed biosynthesis or chemical synthesis. Analytical techniques like HPLC-MS and NMR are critical for verifying isotopic purity (>98%) and structural integrity. Ensure protocols align with established methods for Tubulysin analogs .

Q. How does this compound disrupt microtubule dynamics compared to non-deuterated Tubulysin?

Use in vitro microtubule polymerization assays and live-cell imaging to compare inhibition rates. Isotopic effects may alter binding kinetics; quantify differences via IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) .

Q. What validated assays are recommended for assessing this compound cytotoxicity?

Standardize assays such as MTT or ATP-based viability tests. Include controls for deuterium-related metabolic interference (e.g., assess mitochondrial activity in deuterated vs. non-deuterated environments) .

Q. How should researchers characterize the stability of this compound under physiological conditions?

Conduct stability studies in PBS and serum at 37°C, using LC-MS to track deuterium retention and degradation products over 24–72 hours. Compare half-life (t½) with non-deuterated analogs .

Advanced Research Questions

Q. What experimental designs address contradictory data on this compound’s potency in drug-resistant cancer models?

Replicate studies with standardized cell lines (e.g., NCI-60 panel) and document variables: hypoxia levels, efflux pump activity (e.g., P-gp expression), and apoptosis markers. Use meta-analysis to identify confounding factors .

Q. How can isotopic labeling (e.g., deuterium) optimize this compound’s pharmacokinetic profile?

Design comparative PK/PD studies in murine models, tracking deuterium’s impact on metabolic clearance (CYP450 interactions) and bioavailability. Use radiolabeled analogs for biodistribution analysis .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical trials?

Implement quality-by-design (QbD) principles: control reaction parameters (temperature, pH), and validate batches via orthogonal analytics (e.g., circular dichroism for conformation) .

Q. How do researchers resolve discrepancies in cytotoxicity data across cancer cell lines?

Perform multi-omics profiling (transcriptomics, proteomics) to identify cell-line-specific vulnerabilities. Use clustering analysis to subgroup responders/non-responders based on tubulin isoform expression .

Q. What methodologies validate this compound’s target engagement in vivo?

Employ fluorescence polarization assays for tubulin binding or PET imaging with radiolabeled analogs. Correlate target occupancy with tumor regression in xenograft models .

Q. How can researchers design studies to isolate deuterium-specific effects from structural modifications?

Synthesize isotopologs with deuterium at distinct positions (e.g., methyl vs. methine groups) and compare bioactivity. Use molecular dynamics simulations to predict deuterium’s impact on binding .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other antimitotics?

Apply combination index (CI) models (e.g., Chou-Talalay) and Bayesian hierarchical models to account for variability in dose-response matrices. Include synergy heatmaps for visualization .

Q. How should researchers document protocols to ensure reproducibility of this compound studies?

Follow STREGA guidelines for isotopic studies: report deuterium positions, purity metrics, and storage conditions. Publish raw data (e.g., NMR spectra) in supplementary materials .

Comparative & Translational Research

Q. What criteria determine the selection of this compound over other deuterated cytotoxins in combination therapies?

Use high-throughput screening to rank compounds by therapeutic index (TI). Prioritize candidates with synergistic profiles in 3D tumor spheroids or patient-derived organoids .

Q. How do researchers assess this compound’s potential for neurotoxicity, a common issue with microtubule disruptors?

Conduct in vitro assays on neuronal cells (e.g., SH-SY5Y) and in vivo studies measuring axonal transport defects. Compare with vinca alkaloids and taxanes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.